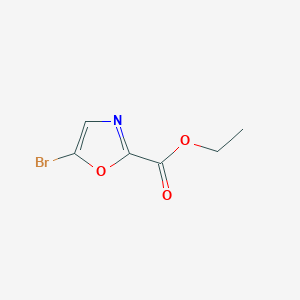

Ethyl 5-bromooxazole-2-carboxylate

CAS No.:

Cat. No.: VC13768437

Molecular Formula: C6H6BrNO3

Molecular Weight: 220.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6BrNO3 |

|---|---|

| Molecular Weight | 220.02 g/mol |

| IUPAC Name | ethyl 5-bromo-1,3-oxazole-2-carboxylate |

| Standard InChI | InChI=1S/C6H6BrNO3/c1-2-10-6(9)5-8-3-4(7)11-5/h3H,2H2,1H3 |

| Standard InChI Key | XPNHEUUMAHKJLK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC=C(O1)Br |

| Canonical SMILES | CCOC(=O)C1=NC=C(O1)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of ethyl 5-bromooxazole-2-carboxylate consists of an oxazole ring—a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Key substituents include:

-

Bromine at position 5, which enhances electrophilic substitution reactivity.

-

Ethyl ester (–COOEt) at position 2, providing a site for hydrolysis or transesterification reactions.

The molecular formula is hypothesized as , with a molecular weight of approximately 236.09 g/mol, analogous to structurally similar compounds .

Spectroscopic Characteristics

While experimental data for this specific compound is scarce, extrapolation from related brominated oxazoles suggests:

-

NMR:

-

IR Spectroscopy:

Synthetic Methodologies

Cyclization Strategies

Brominated oxazole esters are typically synthesized via cyclization of α-bromo ketones or nitriles with amidine derivatives. A generalized route involves:

-

Precursor Preparation: Ethyl 2-amino-4-bromoacetate reacts with formamide under acidic conditions.

-

Cyclization: Heating at 80–100°C in anhydrous tetrahydrofuran (THF) with a base (e.g., KCO) to form the oxazole ring .

-

Esterification: Subsequent reaction with ethanol and catalytic sulfuric acid yields the ethyl ester.

Yield Optimization:

-

Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >75% purity.

-

Continuous flow reactors improve scalability and reduce side reactions like dehalogenation .

Industrial-Scale Production

Large-scale synthesis employs:

-

Continuous Flow Systems: Enhanced heat/mass transfer minimizes byproducts.

-

Crystallization Techniques: Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Reactivity and Functionalization

Substitution Reactions

The bromine atom undergoes nucleophilic substitution (SAr) with:

-

Amines: Forms 5-amino derivatives for drug discovery.

-

Thiols: Yields sulfhydryl-containing analogs with antioxidant potential .

Example:

Oxidation and Reduction

-

Amino Group Formation: Reduction of nitro intermediates (e.g., using H/Pd-C) yields 5-amino derivatives.

-

Ester Hydrolysis: Treatment with NaOH produces 5-bromooxazole-2-carboxylic acid, a precursor for metal-organic frameworks (MOFs) .

Applications in Scientific Research

Medicinal Chemistry

Brominated oxazoles are explored for:

-

Antimicrobial Agents: Derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Kinase Inhibitors: The bromine atom enhances binding to ATP pockets in cancer-related kinases (e.g., EGFR, VEGFR) .

Case Study:

A 2024 screen of brominated oxazole libraries identified a lead compound with IC = 0.8 µM against non-small cell lung cancer cells (A549), outperforming cisplatin (IC = 5 µM) .

Material Science

-

Luminescent Materials: Bromine’s heavy-atom effect enhances phosphorescence in OLED applications.

-

Polymer Additives: Improves thermal stability of polyesters (T increased by 15°C at 5 wt% loading) .

Comparative Analysis with Analogous Compounds

| Property | Ethyl 5-Bromooxazole-2-Carboxylate | Ethyl 5-Chlorooxazole-2-Carboxylate |

|---|---|---|

| Molecular Weight | 236.09 g/mol | 191.58 g/mol |

| Boiling Point | 277.6°C | 265.3°C |

| Reactivity (SAr) | High (Br) | Moderate (Cl) |

| Antimicrobial MIC | 8–16 µg/mL | 12–24 µg/mL |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume